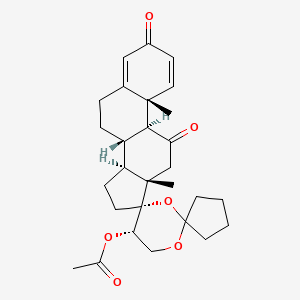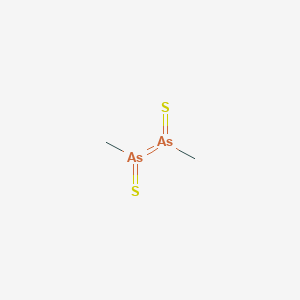
Arsine sulfide, dimethyldi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine sulfide, dimethyldi- is an organoarsenic compound characterized by the presence of arsenic and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arsine sulfide, dimethyldi- typically involves the reaction of dimethylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(CH3)2AsH+S→(CH3)2AsS
Industrial Production Methods: Industrial production of arsine sulfide, dimethyldi- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Arsine sulfide, dimethyldi- can undergo oxidation reactions, leading to the formation of various oxidized arsenic species.
Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing products.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products include dimethylarsinic acid and other oxidized arsenic compounds.
Reduction: Reduced products may include dimethylarsine and other arsenic hydrides.
Substitution: Substituted products depend on the specific reagents used, such as dimethylarsine halides.
Scientific Research Applications
Arsine sulfide, dimethyldi- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the semiconductor industry for the production of advanced materials and in the development of sensors for arsenic detection.
Mechanism of Action
The mechanism of action of arsine sulfide, dimethyldi- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties and applications.
Dimethylarsine (As(CH₃)₂H): A related compound with similar structural features but different reactivity.
Arsenic Trioxide (As₂O₃): An oxidized form of arsenic with distinct chemical behavior and uses.
Uniqueness: Arsine sulfide, dimethyldi- is unique due to the presence of both arsenic and sulfur atoms, which impart distinct chemical properties and reactivity
Properties
CAS No. |
13367-92-5 |
|---|---|
Molecular Formula |
C2H6As2S2 |
Molecular Weight |
244.05 g/mol |
IUPAC Name |
(E)-methyl-[methyl(sulfanylidene)-λ5-arsanylidene]-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C2H6As2S2/c1-3(5)4(2)6/h1-2H3 |
InChI Key |
YWUWXRNXJPVSGP-UHFFFAOYSA-N |
Isomeric SMILES |
C/[As](=S)=[As](=S)/C |
Canonical SMILES |
C[As](=S)=[As](=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


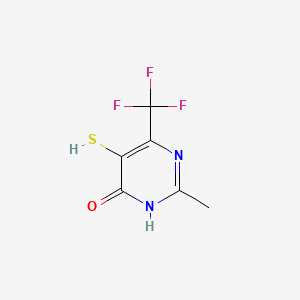
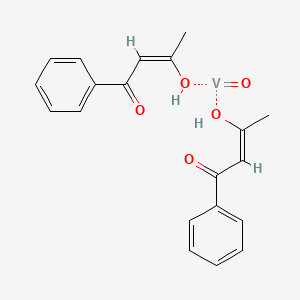
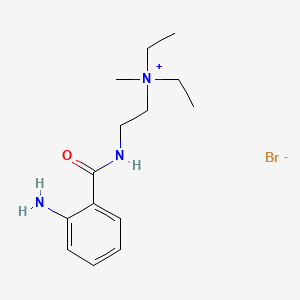
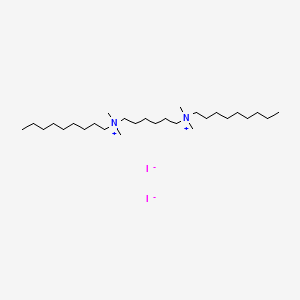
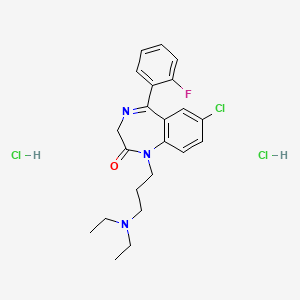
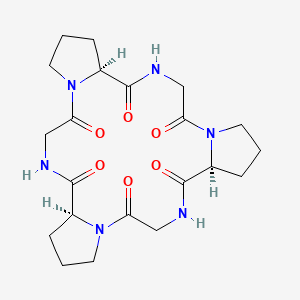
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
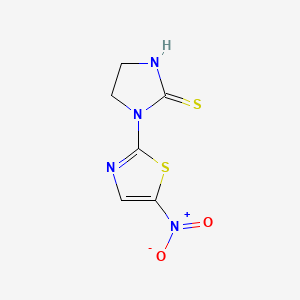
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

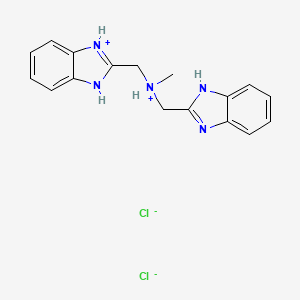
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
